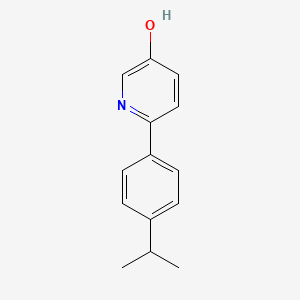
6-(4-Isopropylphenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N This particular compound features a pyridine ring substituted with a 4-propan-2-ylphenyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate.
Another approach involves the direct alkylation of 3-hydroxypyridine with 4-isopropylbenzyl bromide in the presence of a strong base like sodium hydride. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-one.
Reduction: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-amine.
Substitution: Formation of 6-(4-Propan-2-ylphenyl)-3-nitropyridine or 6-(4-Propan-2-ylphenyl)-3-bromopyridine.
Scientific Research Applications
6-(4-Isopropylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
6-(4-Isopropylphenyl)pyridin-3-ol can be compared with other similar compounds, such as:
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Evaluated for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinols.
Properties
IUPAC Name |
6-(4-propan-2-ylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSPYVVFQVSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
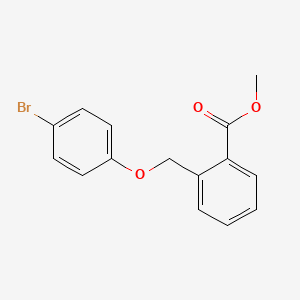
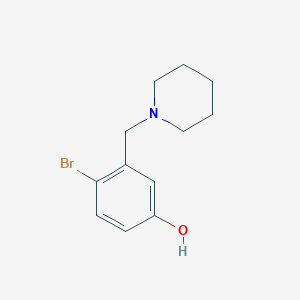
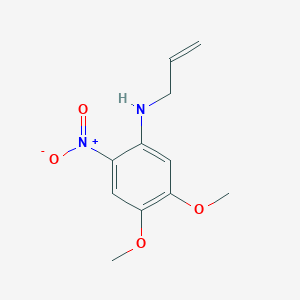
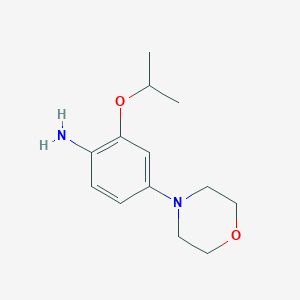
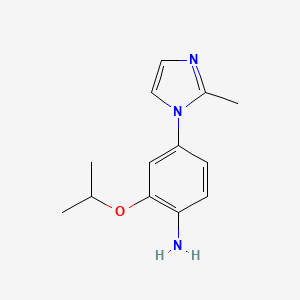
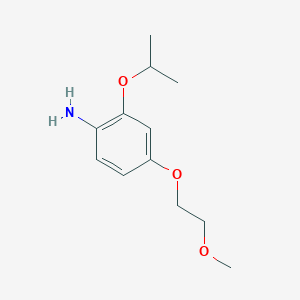
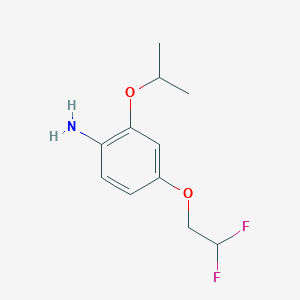

![N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)
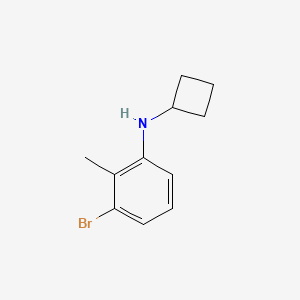
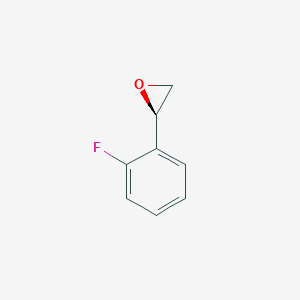
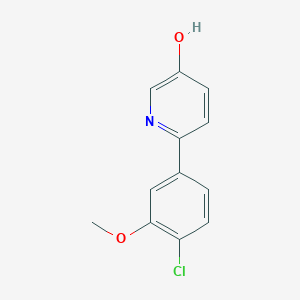
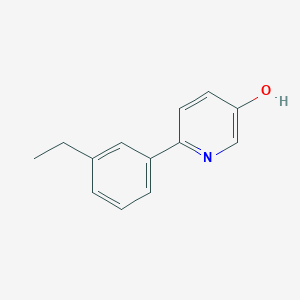
![2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B7974529.png)
